2-Methoxy-2-methylpropanoyl chloride
Description
2-Methoxy-2-methylpropanoyl chloride is an acyl chloride derivative characterized by a branched alkyl chain with methoxy and methyl substituents at the α-carbon. Acyl chlorides of this type are typically reactive intermediates used in organic synthesis, particularly for introducing ester or amide functionalities in pharmaceuticals, agrochemicals, or polymers. Their reactivity stems from the electron-withdrawing chlorine atom, which enhances electrophilicity at the carbonyl carbon .
Properties
CAS No. |
56680-82-1 |
|---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
2-methoxy-2-methylpropanoyl chloride |
InChI |
InChI=1S/C5H9ClO2/c1-5(2,8-3)4(6)7/h1-3H3 |
InChI Key |
YWGZRNXPDONHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-methoxy-2-methylpropanoyl chloride with analogous acyl chlorides, focusing on molecular structure, reactivity, stability, and applications.
Reactivity and Stability
- Electrophilicity: The electron-withdrawing methoxy group in this compound likely reduces its reactivity compared to non-oxygenated analogs like 2-methyl-2-phenylpropanoyl chloride. However, steric hindrance from the branched methyl group may further modulate reaction kinetics .
- Hydrolysis Sensitivity: Acyl chlorides with bulky substituents (e.g., naphthyl or phenyl groups) exhibit slower hydrolysis rates in aqueous environments, enhancing their utility in controlled reactions. For example, 2-methyl-2-(2-naphthyloxy)propanoyl chloride’s stability allows its use in stepwise polymerizations .
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